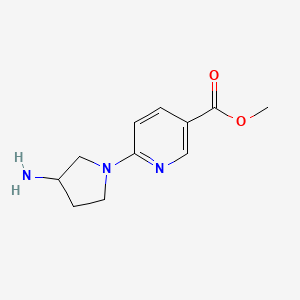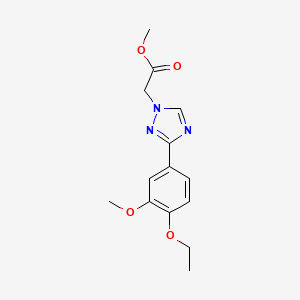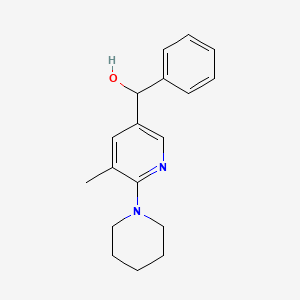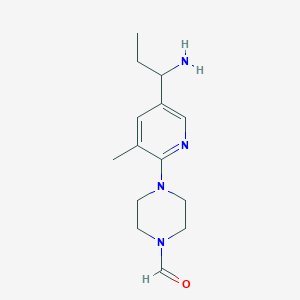
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat ist eine chemische Verbindung mit der Summenformel C12H17N3O2. Es ist ein Derivat der Nikotinsäure und enthält einen Pyrrolidinring, der mit einer Aminogruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat beinhaltet typischerweise die Reaktion von Nikotinsäurederivaten mit Pyrrolidin und anschließender Funktionalisierung.Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol sowie Katalysatoren wie Triethylamin .
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat kann großtechnische Veresterungs- und Substitutionsreaktionen umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und nutzt oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Produktionsqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Reaktionsbedingungen variieren, beinhalten aber oft kontrollierte Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxide gebildet werden, während nucleophile Substitution eine Vielzahl substituierter Nicotinate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Die Forschung erforscht ihre potenziellen therapeutischen Anwendungen, beispielsweise bei der Entwicklung neuer Medikamente zur Behandlung neurologischer Erkrankungen.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating neurological disorders.
Wirkmechanismus
The mechanism of action of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylnicotinat: Ein einfacherer Ester der Nikotinsäure, der in topischen Zubereitungen für Muskel- und Gelenkschmerzen verwendet wird.
Methyl-6-(Pyrrolidin-1-yl)nicotinat: Ähnliche Struktur, aber ohne die Aminogruppe, die in verschiedenen chemischen Reaktionen verwendet wird.
Einzigartigkeit
Methyl-6-(3-Aminopyrrolidin-1-yl)nicotinat ist aufgrund des Vorhandenseins der Aminogruppe am Pyrrolidinring einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für spezifische Forschungsanwendungen, bei denen diese Funktionalität erforderlich ist .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
methyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-10(13-6-8)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3 |
InChI-Schlüssel |
ITOCXDICOWGDQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)

![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)







![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)

![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)

